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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of DGY-09-192, a
novel fibroblast growth factor receptor (FGFR) degrader, with alternative therapeutic agents.
The information presented herein is supported by experimental data to facilitate informed
decisions in drug development and research.

Introduction to DGY-09-192

DGY-09-192 is a bivalent degrader, also known as a proteolysis-targeting chimera (PROTAC),
designed to specifically target and induce the degradation of FGFR1 and FGFR2.[1][2] It
achieves this by coupling the pan-FGFR inhibitor BGJ398 to a ligand that recruits the von
Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation mechanism offers
a distinct therapeutic approach compared to traditional kinase inhibitors. Aberrant FGFR
signaling is a known driver in various cancers, including gastric, cholangiocarcinoma, and
breast cancers, making it a key therapeutic target.[1][3][4]

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of DGY-09-192 has been evaluated in several cancer cell lines,
demonstrating potent activity, particularly in those with FGFR pathway alterations. Below is a
summary of its half-maximal inhibitory concentration (IC50) values compared to other relevant
compounds.
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Table 1: IC50 Values of DGY-09-192 and a Negative Control Compound

DGY-09-
. Cancer FGFR DGY-09-192 Fold
Cell Line ] 192-Neg .
Type Alteration IC50 (nM) Difference
IC50 (nM)
Gastric FGFR2
KATO Il o 77 77
Cancer Amplification
) FGFR1
Cholangiocar )
CCLP1 ] Overexpressi 17 232 13.6
cinoma
on
Cholangiocar FGFR2
ICC13-7 _ . 40 689 17.2
cinoma Fusion
. Engineered
Cholangiocar
CCLP-FP ] FGFR2 8 70 8.75
cinoma _
Fusion

Data compiled from a study by G.D. et al. (2021).[1] The negative control, DGY-09-192-Neg,
has a modification that reduces its binding to the VHL E3 ligase, highlighting that the anti-

proliferative activity of DGY-09-192 is dependent on its degradation mechanism.[1]

Table 2: Comparative IC50 Values of DGY-09-192 and Other FGFR Inhibitors

KATO Il (Gastric

Other Relevant Cell

Compound Target(s) .
Cancer) IC50 (nM) Line IC50 (nM)
17 (CCLP1), 40
DGY-09-192 FGFR1/2 Degrader 1
(ICC13-7)
BGJ398 (Infigratinib) FGFR1/2/3 Inhibitor ~2-5 5 (RT112), 30 (RT4)

Pemigatinib

FGFR1/2/3 Inhibitor

Not explicitly found in

the same study

4 (PDC-DUC18828 -

Cholangiocarcinoma)

[5]
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Note: IC50 values for BGJ398 and Pemigatinib are sourced from separate studies and are
provided for approximate comparison. Direct comparative studies are needed for a definitive
conclusion.[5][6]

Table 3: IC50 Values of Standard-of-Care Chemotherapies in Relevant Cancer Cell Lines

Compound Cancer Type Cell Line IC50 (pM)

~5-20 (highly variable

Cisplatin Gastric Cancer KATO I _
between studies)[7][8]

Gemcitabine Cholangiocarcinoma HCCC-9810 0.28 (72h)

Gemcitabine Cholangiocarcinoma RBE 0.03 (72h)

Note: These IC50 values are from different studies and serve as a general reference. The
efficacy of chemotherapeutic agents can be highly cell-line and context-dependent.[9]

Mechanism of Action: Targeted Degradation of
FGFR1/2

DGY-09-192's mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to
FGFR1 and FGFR2, leading to their ubiquitination and subsequent degradation by the
proteasome. This degradation-dependent anti-proliferative activity has been demonstrated in
gastric cancer and cholangiocarcinoma cells.[1][2]

DGY-09-192
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Click to download full resolution via product page
Caption: Mechanism of DGY-09-192-mediated FGFR1/2 degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP,
an indicator of metabolically active cells.
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Caption: Workflow for the CellTiter-Glo® cell viability assay.
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e Procedure:

o Seed cells (e.g., KATO lll, CCLP1) in a 96-well opaque-walled plate and incubate for 24
hours.

o Treat cells with various concentrations of DGY-09-192, control compounds, or vehicle
(DMSO) and incubate for 72 hours.

o Equilibrate the plate to room temperature for 30 minutes.
o Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
o Mix on an orbital shaker for 2 minutes to induce cell lysis.
o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure luminescence using a plate reader.
o Calculate IC50 values using a non-linear regression analysis.[1]

2. Western Blotting for FGFR Degradation

This technique is used to detect and quantify the levels of specific proteins (e.g., FGFR1,
FGFR2) in cell lysates.
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Caption: General workflow for Western blot analysis.
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e Procedure:

o Culture cells (e.g., KATO Ill, CCLP1) and treat with specified concentrations of DGY-09-
192 for the desired time.

o Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

o Determine protein concentration using a BCA assay.

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate with a primary antibody against the protein of interest (e.g., FGFR1, FGFR2, p-
FRS2, p-ERK) overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

o Normalize protein levels to a loading control like GAPDH or (-actin.[10]

Conclusion

DGY-09-192 demonstrates potent and selective anti-proliferative activity in cancer cell lines
with FGFR1 and FGFR2 alterations. Its mechanism of targeted protein degradation offers a
promising alternative to traditional FGFR inhibitors. The provided data indicates superior
potency compared to its non-degrading counterpart and suggests a favorable profile against
some existing FGFR inhibitors. Further head-to-head studies with standard-of-care
chemotherapies are warranted to fully elucidate its comparative efficacy in a clinical context.
The detailed experimental protocols and pathway diagrams in this guide serve as a valuable
resource for researchers and drug development professionals investigating novel anti-cancer
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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